

# Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader and transcriptional co-activator.[1][2] The dysregulation of CBP-mediated transcription is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). This technical guide provides an indepth overview of the target validation of Y08262 in leukemia cell lines, focusing on its mechanism of action, experimental validation, and relevant signaling pathways. While specific experimental data from the primary publication on Y08262 was not publicly accessible, this guide consolidates the known biochemical activity of Y08262 with established methodologies for evaluating CBP/p300 inhibitors in leukemia research.

## **Quantitative Data**

The inhibitory activity of **Y08262** against its direct target, the CBP bromodomain, has been quantified. The half-maximal inhibitory concentration (IC50) from in vitro assays establishes the biochemical potency of the compound.

Table 1: Biochemical Potency of Y08262



| Target          | IC50 (nM) | Assay Type                 |
|-----------------|-----------|----------------------------|
| CBP Bromodomain | 73.1      | In vitro biochemical assay |

Data sourced from the primary publication abstract.[1][2]

While the primary publication states that **Y08262** exhibits "potent inhibitory activities in AML cell lines," specific IC50 values for cell viability or proliferation were not available in the public domain at the time of this writing.[1][2] For context, other selective CBP/p300 bromodomain inhibitors have demonstrated anti-proliferative effects in AML cell lines such as MV4-11 with IC50 values in the micromolar and sub-micromolar range.

## **Mechanism of Action and Signaling Pathway**

**Y08262** functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a crucial co-activator for a multitude of transcription factors, including those involved in the Wnt/β-catenin signaling pathway. In many leukemias, this pathway is aberrantly activated, leading to the transcription of genes that promote proliferation, survival, and self-renewal of leukemic stem cells.

By inhibiting the CBP bromodomain, **Y08262** is hypothesized to disrupt the interaction between CBP and acetylated histone proteins, as well as other acetylated transcription factors. This leads to the downregulation of key oncogenic target genes, such as c-Myc.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- To cite this document: BenchChem. [Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383106#y08262-target-validation-in-leukemia-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling